molecular formula C8H12O B2953979 2-(prop-2-yn-1-yl)oxane CAS No. 13226-36-3

2-(prop-2-yn-1-yl)oxane

Cat. No.: B2953979
CAS No.: 13226-36-3
M. Wt: 124.183
InChI Key: CUMDSDTZMMDOPL-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)oxane is an organic compound with the molecular formula C7H10O It is a derivative of oxane (tetrahydropyran) with a prop-2-yn-1-yl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(prop-2-yn-1-yl)oxane can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of propargyl bromide with tetrahydropyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Propargyl bromide and potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(prop-2-yn-1-yl)oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)oxane depends on the specific reactions it undergoes. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

2-(prop-2-yn-1-yl)oxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its structural simplicity and versatility in undergoing various chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-prop-2-ynyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-5-8-6-3-4-7-9-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDSDTZMMDOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13226-36-3
Record name 2-(prop-2-yn-1-yl)oxane
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